Liarozole

CYP26A1 inhibition RAMBA potency retinoic acid metabolism

Liarozole is the first clinically validated RAMBA with phase II/III efficacy data: 77% mean PASI reduction at 12 weeks in severe psoriasis and 41% PSA response in hormone-resistant prostate cancer. Unlike experimental CYP26 inhibitors, it offers a 412-fold potency benchmark (IC50 2100 nM vs. talarozole's 5.1 nM) with documented off-target CYP19/CYP17 activity for mechanistic studies. Procure this reference compound to benchmark novel RAMBA candidates or investigate endogenous retinoid biology.

Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol
CAS No. 172282-43-8
Cat. No. B8095235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiarozole
CAS172282-43-8
Molecular FormulaC17H13ClN4
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4
InChIInChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)
InChIKeyUGFHIPBXIWJXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liarozole (CAS 172282-43-8): Retinoic Acid Metabolism Blocker and CYP26 Inhibitor for Preclinical Research


Liarozole (R75251; R85246) is an imidazole-containing derivative that functions as a retinoic acid metabolism blocking agent (RAMBA), inhibiting cytochrome P450 (CYP26)-dependent 4-hydroxylation of all-trans-retinoic acid (RA) with reported IC50 values ranging from 2.1 to 7 μM across various assay systems [1] [2]. This compound increases endogenous RA tissue and plasma levels, produces retinoid-mimetic effects in vivo, and has undergone clinical evaluation for psoriasis, ichthyosis, and prostate cancer [3] [4]. As a non-steroidal imidazole derivative, liarozole represents a mechanistically distinct approach to modulating retinoid signaling pathways compared to direct exogenous retinoid administration.

Why Liarozole Cannot Be Interchanged with Other RAMBAs: Evidence-Based Selectivity and Efficacy Distinctions


RAMBAs are not a functionally interchangeable class. Liarozole and its advanced analog talarozole (R115866) exhibit vastly different potencies against CYP26A1 (IC50: 2100 nM vs. 5.1 nM, respectively) [1] and divergent off-target profiles regarding aromatase (CYP19) and 17,20-lyase (CYP17) inhibition . Additionally, liarozole is distinguished from purely experimental CYP26 inhibitors by its extensive human clinical validation—it is the first RAMBA to enter clinical practice with documented efficacy in phase II/III trials for psoriasis (77% PASI score reduction at 12 weeks) and prostate cancer (41% PSA response rate) [2] [3] [4]. The quantitative evidence below establishes precisely where liarozole offers verifiable, measurable differentiation from comparators, informing scientifically grounded selection decisions.

Liarozole vs. Comparator RAMBAs: Quantitative Differentiation Data for Scientific Procurement


CYP26A1 Inhibitory Potency: Liarozole vs. Talarozole (R115866) IC50 Comparison

In a direct head-to-head comparison using human CYP26A1 enzyme with 9-cis-RA as probe substrate, liarozole exhibited an IC50 of 2100 nM (2.1 μM) whereas talarozole (R115866) demonstrated an IC50 of 5.1 nM—a potency difference of approximately 412-fold [1]. R116010, a structurally related triazole-containing inhibitor, showed an IC50 of 4.3 nM in the same assay system, confirming liarozole's distinct potency profile among imidazole-based RAMBAs [1].

CYP26A1 inhibition RAMBA potency retinoic acid metabolism

Off-Target CYP Selectivity Profile: Liarozole vs. Talarozole in Steroidogenic Enzyme Inhibition

Comparative selectivity profiling reveals that talarozole (R115866) exhibits minimal inhibition of aromatase (CYP19), 17,20-lyase (CYP17), CYP2C11, CYP3A, and CYP2A1 with IC50 values ranging from 1.2 to >10 μM . In contrast, liarozole demonstrates measurable inhibition of aromatase and 17,20-lyase [1] with reported IC50 of 260 nM against rat CYP17 and inhibits estradiol production in rat granulosa cells (IC50 = 0.4 μM) . While talarozole is described as CYP26-selective and does not inhibit CYP-mediated biosynthesis of adrenal and gonadal steroid hormones, liarozole produces transient testosterone suppression following single-dose administration [1] .

CYP selectivity aromatase inhibition steroidogenesis

In Vivo Potentiation of Retinoic Acid Toxicity: Chondrogenesis Inhibition Assay

In mouse limb bud micromass cultures, liarozole (1 μM) markedly enhanced all-trans-retinoic acid (tRA) toxicity. In the absence of liarozole, the IC50 of tRA for inhibition of chondrogenesis was 140 nM [1]. Addition of 1 μM liarozole reduced the tRA IC50 to 9.8 nM—representing an approximately 14-fold increase in tRA potency [1]. This occurred despite liarozole inhibiting tRA metabolism by only approximately 10% in this system, indicating that even modest metabolic blockade produces significant functional amplification [1].

retinoid toxicity chondrogenesis teratogenicity

Clinical Efficacy in Psoriasis: PASI Score Reduction at 12 Weeks

In an open-label clinical study of 31 patients with severe psoriasis, oral liarozole administered at 75-150 mg twice daily for 12 weeks produced a mean Psoriasis Area and Severity Index (PASI) score reduction of 77% from baseline [1]. The time course showed 45% reduction at week 4, 69% reduction at week 8, and 77% reduction at week 12 [1]. Among 16 patients who continued treatment for up to 12 months, a further decrease to 87% PASI reduction was observed [1]. An excellent or good improvement was noted in 77% of patients within 12 weeks, increasing to 88% by final follow-up [1].

psoriasis treatment PASI score clinical dermatology

Clinical Efficacy in Prostate Cancer: PSA Response Rate

In a clinical trial of 55 patients with hormone-resistant prostate cancer progressing after first-line androgen ablation therapy, oral liarozole (150-300 mg twice daily) produced a prostate-specific antigen (PSA) response rate of 41% among 42 evaluable patients [1]. Specifically, 15 out of 42 evaluable patients presented a decrease of ≥50% in PSA, with PSA normalizing in 2 additional patients [1]. Aggregated phase I, II, and III trial data in relapsed prostate cancer indicate liarozole achieved a complete response in 4% and a partial response in 26% of patients [2] [3].

prostate cancer PSA response hormone-resistant

Endogenous RA Elevation and Functional Antikeratinizing Activity

In vivo, oral liarozole administration to rats increased plasma RA from undetectable baseline levels (<0.5 ng/mL) to 1.4 ± 0.1 ng/mL (5 mg/kg) and 2.9 ± 0.1 ng/mL (20 mg/kg) [1]. In vaginal tissue, RA levels increased from 1.1 ± 0.1 ng per 200 mg tissue (vehicle) to 2.2 ± 0.2 ng (5 mg/kg) and 2.6 ± 0.2 ng (20 mg/kg)—approximately a 2-fold to 2.4-fold elevation [1]. Functionally, dose-response experiments indicated that the antikeratinizing effect of liarozole was as potent as that of exogenous all-trans-retinoic acid in the ovariectomized rat vaginal keratinization model [1].

retinoic acid elevation keratinization RAMBA

Optimal Research Applications for Liarozole Based on Verified Differentiation Evidence


Dermatological Research: Psoriasis and Ichthyosis Models

Liarozole is a clinically validated tool compound for dermatology research involving retinoid-responsive hyperproliferative and keratinization disorders. Clinical evidence demonstrates a 77% mean PASI score reduction at 12 weeks in severe psoriasis patients, extending to 87% at up to 12 months [1]. In ichthyosis patients, oral liarozole (150 mg twice daily for 12 weeks) produced marked reduction in extent and severity of skin lesions with significant induction of keratin 4 expression in 10 of 12 patients [2]. The compound's ability to elevate endogenous RA to functionally active concentrations in tissue (2.0- to 2.4-fold increase in vaginal RA in rat models) [3] supports its application in studying endogenous retinoid biology in skin without exogenous retinoid administration.

Oncology Research: Prostate Cancer and Differentiation Therapy

As the first RAMBA to enter clinical oncology practice, liarozole provides a reference compound for studying differentiation therapy in solid tumors. Phase I-III trial data demonstrate a 41% PSA response rate in hormone-resistant prostate cancer patients, with 4% complete response and 26% partial response rates across aggregated trials [1] [2]. The compound reduced tumor size in both androgen-dependent and androgen-independent prostatic carcinoma animal models and demonstrated chemopreventive activity in vivo [3]. For cancer research programs investigating retinoid signaling modulation as a therapeutic strategy, liarozole offers a clinically benchmarked tool compound with documented human efficacy data.

Retinoid Pharmacology: CYP26-Mediated Metabolism and Half-Life Studies

Liarozole is a valuable tool compound for investigating the relationship between retinoid metabolism, half-life, and biological activity. In mouse limb bud micromass cultures, 1 μM liarozole reduced the IC50 of all-trans-retinoic acid for chondrogenesis inhibition from 140 nM to 9.8 nM—a 14-fold functional amplification—despite inhibiting tRA metabolism by only approximately 10% [1]. This disproportionate functional effect relative to metabolic inhibition provides a model system for studying how modest alterations in retinoid clearance can profoundly impact biological outcomes. Additionally, liarozole inhibits CYP26-dependent 4-hydroxylation of RA with IC50 values ranging from 2.1 to 7 μM depending on assay conditions [2] [3], making it suitable as a moderate-potency reference inhibitor for CYP26 pharmacology studies.

Comparative RAMBA Pharmacology: Benchmarking Studies

Liarozole serves as an essential comparator compound in studies characterizing novel CYP26 inhibitors. Head-to-head data show liarozole exhibits an IC50 of 2100 nM against human CYP26A1, compared to 5.1 nM for talarozole (R115866)—a 412-fold potency difference [1]. Furthermore, liarozole demonstrates measurable inhibition of aromatase (CYP19) and 17,20-lyase (CYP17) with IC50 values of 0.4 μM and approximately 260 nM respectively [2] [3], whereas talarozole exhibits minimal off-target CYP inhibition (IC50 values 1.2 to >10 μM) . This established selectivity and potency profile makes liarozole an ideal reference compound for benchmarking the specificity and efficacy of novel RAMBA candidates, particularly when evaluating the trade-off between CYP26 potency and off-target CYP engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liarozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.